2-(4-cyclopropyl-1-(4-fluorophenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(furan-2-ylmethyl)acetamide
Description
This compound is a pyrazolo-pyridazinone derivative characterized by a cyclopropyl group at position 4, a 4-fluorophenyl substituent at position 1, and a furan-2-ylmethyl acetamide moiety at position 2 (Figure 1). The cyclopropyl group introduces ring strain and lipophilicity, while the furan moiety may enhance solubility and metabolic stability compared to purely aromatic systems .
Properties
IUPAC Name |
2-[4-cyclopropyl-1-(4-fluorophenyl)-7-oxopyrazolo[3,4-d]pyridazin-6-yl]-N-(furan-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN5O3/c22-14-5-7-15(8-6-14)27-20-17(11-24-27)19(13-3-4-13)25-26(21(20)29)12-18(28)23-10-16-2-1-9-30-16/h1-2,5-9,11,13H,3-4,10,12H2,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GADJNNGACPAWBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C(=O)C3=C2C=NN3C4=CC=C(C=C4)F)CC(=O)NCC5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-cyclopropyl-1-(4-fluorophenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(furan-2-ylmethyl)acetamide represents a novel class of pyrazolo[3,4-d]pyridazine derivatives. Its unique structure suggests potential biological activities that warrant investigation, particularly in the context of medicinal chemistry.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 395.44 g/mol. The compound features a cyclopropyl group and a fluorophenyl moiety, which are known to enhance biological activity through various mechanisms.
Biological Activity Overview
Research indicates that compounds within the pyrazolo[3,4-d]pyridazine class exhibit diverse biological activities, including:
- Antiviral Activity : Similar structures have shown significant inhibition against various viruses, including β-coronaviruses. The presence of the pyrazolo moiety is crucial for interaction with viral targets, enhancing antiviral efficacy .
- Antitumor Properties : Preliminary studies suggest that derivatives of this compound may exhibit antiproliferative effects in human tumor cell lines, indicating potential as anticancer agents .
- Inhibition of Kinases : The compound's structure suggests it may act as an inhibitor for certain kinases, which are pivotal in cancer progression and viral replication .
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) studies provide insights into how modifications to the compound's structure influence its biological activity. Key findings include:
- Cyclopropyl Substitution : The cyclopropyl group enhances binding affinity to target proteins involved in disease pathways.
- Fluorophenyl Influence : The introduction of fluorine into the phenyl ring increases lipophilicity and may improve cellular uptake.
- Furan Substitution : The furan moiety contributes to the overall stability and bioavailability of the compound .
Case Studies
- Antiviral Efficacy : In a study evaluating a similar pyrazolo derivative against MHV (Mouse Hepatitis Virus), it was found that modifications at the 7-position significantly improved antiviral activity by up to four-fold compared to unmodified compounds .
- Anticancer Activity : A series of pyrazolo[3,4-d]pyridazine derivatives were tested against multiple human cancer cell lines, showing IC50 values in the nanomolar range, indicating potent anticancer properties .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antiviral | Inhibition of β-coronaviruses | |
| Antitumor | Antiproliferative effects on tumor cells | |
| Kinase Inhibition | Potential inhibition of CSNK2A2 |
Table 2: Structure-Activity Relationship Insights
Comparison with Similar Compounds
2-(3-(4-Chlorophenyl)-4-methyl-6-oxo-1-phenyl-1H-pyrazolo[3,4-b]pyridin-7(6H)-yl)-N-(4-fluorophenyl)acetamide
- Key Differences: Pyrazolo[3,4-b]pyridine core vs. pyrazolo[3,4-d]pyridazinone in the target compound. 4-Chlorophenyl and phenyl substituents vs. cyclopropyl and 4-fluorophenyl groups. 4-Fluorophenyl acetamide vs. furan-2-ylmethyl acetamide.
- Synthesis: Prepared via nucleophilic substitution of a pyrazolo-pyridinone intermediate with fluorophenyl acetamide under K₂CO₃/DMF conditions .
- Physicochemical Data :
2-(3-(4-Chlorophenyl)-4-methyl-6-oxo-1-phenyl-1H-pyrazolo[3,4-b]pyridin-7(6H)-yl)-N-(4-nitrophenyl)acetamide
- Key Differences :
- Nitrophenyl acetamide vs. furan-2-ylmethyl acetamide.
- Electron-withdrawing nitro group reduces basicity compared to the electron-rich furan.
- Physicochemical Data :
Substituent Effects on Properties
*Estimated based on structural similarity.
Key Observations :
Cyclopropyl vs. Chlorophenyl : Cyclopropyl’s ring strain could enhance reactivity or conformational rigidity compared to the planar, electron-withdrawing chlorophenyl group .
Acetamide Moieties : The furan-2-ylmethyl group introduces an oxygen heterocycle, likely reducing logP (lipophilicity) compared to nitro- or fluorophenyl substituents .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
